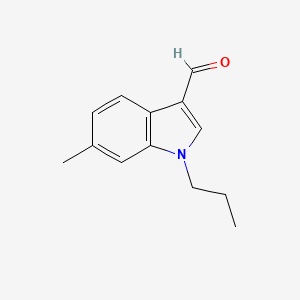

6-methyl-1-propyl-1H-indole-3-carbaldehyde

Description

Significance of Indole-3-carbaldehyde Scaffolds in Modern Synthetic Chemistry Research

Indole-3-carbaldehyde and its derivatives are highly valuable building blocks in organic synthesis due to the versatile reactivity of the aldehyde functional group. researchgate.net This group can readily participate in a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

Some of the key reactions involving the aldehyde group of indole-3-carbaldehydes include:

Condensation Reactions: Aldehydes are excellent electrophiles for condensation reactions with various nucleophiles. For instance, they can react with active methylene (B1212753) compounds in Knoevenagel condensations, with amines to form Schiff bases (imines), and with ylides in Wittig reactions to generate alkenes.

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of indole (B1671886) derivatives.

Nucleophilic Additions: Aldehydes readily undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents, organolithium reagents) to form secondary alcohols.

The indole-3-carbaldehyde scaffold is a precursor to a multitude of biologically active compounds, including natural products and synthetic drugs. The ability to readily modify the aldehyde group makes it a crucial intermediate in the synthesis of compounds with potential therapeutic applications. chemimpex.com

Overview of Functionalized Indole Derivatives in Contemporary Chemical Sciences

Functionalized indole derivatives are of immense interest in contemporary chemical sciences due to their widespread presence in biologically active molecules. The indole core is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in known drugs and bioactive compounds.

The strategic placement of various functional groups on the indole ring system allows for the fine-tuning of a molecule's biological activity, physicochemical properties (such as solubility and lipophilicity), and metabolic stability. For example, substitutions on the benzene (B151609) ring can influence the molecule's interaction with biological targets, while modifications at the N1 and C3 positions of the pyrrole (B145914) ring can dramatically alter its pharmacological profile.

Research in this area is focused on the development of novel synthetic methodologies for the efficient and selective functionalization of the indole nucleus. This includes the development of new catalytic systems for C-H activation, cross-coupling reactions, and cycloaddition reactions, which enable the introduction of a wide range of substituents onto the indole scaffold.

Properties

IUPAC Name |

6-methyl-1-propylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-3-6-14-8-11(9-15)12-5-4-10(2)7-13(12)14/h4-5,7-9H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZGEDGRIIXDNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=C1C=C(C=C2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255578 | |

| Record name | 6-Methyl-1-propyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134334-38-5 | |

| Record name | 6-Methyl-1-propyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1134334-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1-propyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 6 Methyl 1 Propyl 1h Indole 3 Carbaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde functional group is the primary site for nucleophilic addition and condensation reactions, making it a versatile handle for molecular elaboration.

Like other aromatic aldehydes, 6-methyl-1-propyl-1H-indole-3-carbaldehyde is expected to readily undergo Knoevenagel condensation with active methylene (B1212753) compounds. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing a methylene group flanked by two electron-withdrawing groups, leading to the formation of a new carbon-carbon double bond.

The reaction with carbon nucleophiles such as malononitrile (B47326) or indan-1,3-dione typically proceeds in the presence of a weak base like piperidine, often with acetic acid as a co-catalyst. The reaction mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-3-carbaldehyde. Subsequent dehydration yields the corresponding α,β-unsaturated product. These products are valuable intermediates in the synthesis of more complex heterocyclic systems.

| Carbon Nucleophile | Catalyst/Solvent | Expected Product Structure | Product Name |

|---|---|---|---|

| Malononitrile | Piperidine/Ethanol |  | 2-((6-methyl-1-propyl-1H-indol-3-yl)methylene)malononitrile |

| Indan-1,3-dione | Piperidine/Acetic Acid |  | 2-((6-methyl-1-propyl-1H-indol-3-yl)methylene)-1H-indene-1,3(2H)-dione |

The reaction of this compound with hydroxylamine (B1172632) hydrochloride results in the formation of an oxime. This condensation reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide (B78521) or sodium carbonate to liberate the free hydroxylamine.

A key aspect of this reaction is the formation of geometric isomers, designated as syn (E) and anti (Z), due to the restricted rotation around the C=N double bond. The ratio of these isomers is highly dependent on the reaction conditions, particularly the pH of the medium. Studies on N-substituted indole-3-carbaldehydes have shown that acidic conditions can favor the isomerization of the initially formed anti isomer to the more thermodynamically stable syn isomer. The stability of the anti isomers is generally lower in acidic media. Mechanochemical methods, which involve solvent-free reactions, have also been employed for oximation and have shown high conversion rates.

| N-Substituent | Base | Conditions | Predominant Isomer | Reference Finding |

|---|---|---|---|---|

| -CH₃ | NaOH | Mechanochemical | syn (initially 53%, increasing to 74% on storage) | Isomerization from anti to syn is observed. |

| -CH₃ | Na₂CO₃ | Mechanochemical | anti (67%) | Isomer ratio remains stable during storage. |

| -OCH₃ | NaOH | Mechanochemical | syn | Almost complete transformation to the syn isomer. |

| -H | NaOH | Solution (Acidic pH) | syn | Isomerization of the anti product to the syn product is highly favorable in acidic media. nih.gov |

The aldehyde group of this compound can be oxidized to a carboxylic acid or a phenol, depending on the reaction type.

The Baeyer-Villiger oxidation involves treating the aldehyde with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). The mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, followed by the migration of the indolyl group to the adjacent oxygen atom and subsequent collapse of the intermediate to yield 6-methyl-1-propyl-1H-indole-3-carboxylic acid. This reaction is a standard method for converting aldehydes to their corresponding carboxylic acids.

The Dakin oxidation is specific to ortho- or para-hydroxyaryl aldehydes and involves treatment with hydrogen peroxide in the presence of a base. This reaction transforms the aldehyde group into a hydroxyl group, with the formyl carbon being eliminated as formate. For this reaction to occur on this compound, a hydroxyl group would need to be present on the indole (B1671886) ring at the C4 or C2 position relative to the aldehyde, which is not the case in the parent structure. Therefore, the Dakin oxidation is not a primary pathway for this compound unless it is first hydroxylated.

Reactions Involving the Indole Ring System

While the aldehyde group is highly reactive, the indole ring itself can participate in various transformations, including cycloadditions and substitutions, often under metal catalysis.

The indole nucleus can undergo annulation reactions to construct fused polycyclic systems. Ruthenium-catalyzed C-H activation is a powerful tool for this purpose. The C2-H bond of the indole ring is particularly susceptible to activation, often directed by the substituent at the N1 position.

For this compound, a plausible transformation is a Ru-catalyzed [3+2] annulation with an alkyne. In this type of reaction, the catalyst would coordinate to the indole, facilitating the activation of the C2-H bond. Subsequent insertion of the alkyne and reductive elimination would lead to the formation of a new five-membered ring fused to the indole core, resulting in a pyrrolo[1,2-a]indole derivative. Such cascade reactions are highly atom-economical and provide rapid access to complex heterocyclic scaffolds like carbazoles and other fused polycycles. researchgate.net

Deformylation, the removal of the C3-aldehyde group to yield the parent indole, is a synthetically useful transformation. One established method for the deformylation of indole-3-carboxaldehydes involves a reaction with anthranilamide in the presence of a solid acid heterogeneous catalyst.

The proposed mechanism for this reaction involves the initial condensation of the indole-3-carbaldehyde with anthranilamide to form a Schiff base. This intermediate then undergoes intramolecular cyclization to form a quinazolinone intermediate. Under acidic conditions, this intermediate undergoes cleavage, releasing the deformylated indole (6-methyl-1-propyl-1H-indole) and a quinazolinone by-product. This pathway offers a method to selectively remove the formyl group after it has served its synthetic purpose, for example, as a directing group or protecting group for the C3 position.

Nitrogen Atom Reactivity and Modifications

The nitrogen atom of the indole ring is a key site for chemical modification. While the subject compound, this compound, is already alkylated at the N-1 position, understanding the reactions that lead to such N-substituted indoles is fundamental. N-acylation and N-sulfonation are common strategies for functionalizing the indole nitrogen, typically performed on the N-H precursor, 6-methyl-1H-indole-3-carbaldehyde. chemimpex.com

N-Acylation Reactions

N-acylation of indole-3-carbaldehydes is a standard method for introducing an acyl group onto the indole nitrogen. This reaction typically involves treating the parent N-H indole with an acylating agent, such as an acyl chloride, in the presence of a base. For instance, indole-3-carboxaldehyde (B46971) can be N-acylated with chloroacetyl chloride using triethylamine (B128534) as a base to yield 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde. Spectroscopic analysis, such as ¹H NMR, confirms successful N-acylation by the disappearance of the characteristic N-H proton signal. This transformation is significant as N-acylated indoles are precursors to a wide range of biologically active molecules. researchgate.net

A representative N-acylation reaction for the precursor 6-methyl-1H-indole-3-carbaldehyde is detailed in the table below.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| 6-methyl-1H-indole-3-carbaldehyde | Propionyl chloride | Triethylamine / DMAP | Dichloromethane | 1-(6-methyl-1H-indole-3-carbonyl)propan-1-one |

This table illustrates a typical N-acylation reaction based on general procedures for indole-3-carbaldehydes. researchgate.net

N-Sulfonation Reactions

N-sulfonation is another important modification of the indole nitrogen, often used to install a protecting group or to modulate the electronic properties of the indole ring. The reaction is typically carried out by treating the N-H indole with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. The resulting N-sulfonylated indole, for example, 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, exhibits a distinct V-shaped molecular geometry, with the plane of the indole ring and the sulfonyl group's benzene (B151609) ring being nearly perpendicular to each other. nih.govmdpi.com This structural feature arises from the rotation around the S-N bond. nih.gov

Below is a table outlining a representative N-sulfonation reaction.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 6-methyl-1H-indole-3-carbaldehyde | p-Toluenesulfonyl chloride | Sodium Hydride | Tetrahydrofuran (B95107) (THF) | 6-methyl-1-(p-tolylsulfonyl)-1H-indole-3-carbaldehyde |

This table presents a hypothetical N-sulfonation reaction based on established methods for indole sulfonylation. nih.govmdpi.com

Copper-Catalyzed 1,3-Dipolar Cycloaddition (Click Chemistry) on N-Alkylated Indoles

The N-propyl group of this compound is saturated and generally unreactive in cycloaddition reactions. However, a closely related analogue, where the propyl group is replaced by a propargyl group (containing a terminal alkyne), can readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazole-containing molecules. beilstein-journals.orgresearchgate.net

The CuAAC reaction unites an organic azide (B81097) with a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.org The process is remarkably robust and can be performed under mild conditions, often in aqueous solvent mixtures. acs.org The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, a process that significantly accelerates the reaction compared to the uncatalyzed Huisgen cycloaddition. beilstein-journals.orgacs.org This methodology is widely used for creating complex molecular architectures and for bioconjugation. nih.gov

The table below describes a typical CuAAC reaction involving an N-propargylated indole analogue.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 6-methyl-1-propargyl-1H-indole-3-carbaldehyde | Benzyl azide | Copper(I) Iodide / Sodium Ascorbate | t-Butanol / Water | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-6-methyl-1H-indole-3-carbaldehyde |

This table demonstrates the application of CuAAC to an N-propargyl indole, a reactive analogue of the subject compound. beilstein-journals.orgresearchgate.net

Quantum-Chemical Investigations of Reaction Mechanisms

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of indole derivatives. researchgate.netchemrxiv.org These computational methods can predict sites of electrophilic and nucleophilic attack, rationalize reaction outcomes, and calculate the energy barriers of reaction pathways. nih.gov

DFT calculations on substituted indole-3-carbaldehyde derivatives have been used to analyze their molecular geometry and electronic properties. csic.es For instance, studies on 1-(arylsulfonyl)indoles show that the rotational barrier around the S-N bond is relatively low, in the range of 2.5–5.5 kcal/mol, indicating conformational flexibility. nih.gov The analysis of frontier orbitals (HOMO and LUMO) helps in understanding the electronic transitions and reactivity patterns of these molecules.

The table below presents representative calculated electronic properties for a substituted indole system.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Indole-3-carbaldehyde Semicarbazone | -6.01 | -1.78 | 4.23 |

| 5-Bromo-indole-3-carbaldehyde Semicarbazone | -6.12 | -1.94 | 4.18 |

| 5-Methoxy-indole-3-carbaldehyde Semicarbazone | -5.73 | -1.61 | 4.12 |

Data adapted from DFT calculations on related indole-3-carbaldehyde derivatives to illustrate electronic trends. csic.es The data shows how electron-donating groups (like methoxy) raise the HOMO energy and decrease the HOMO-LUMO gap, generally correlating with increased reactivity.

Advanced Spectroscopic Characterization of 6 Methyl 1 Propyl 1h Indole 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds by mapping the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy for Structural Elucidation and Chemical Shift Assignments

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 6-methyl-1-propyl-1H-indole-3-carbaldehyde in a solvent like deuterochloroform (CDCl₃) would exhibit distinct signals corresponding to the aldehyde, aromatic, and aliphatic protons.

Based on the reported data for the analogous compound 1-ethyl-6-methyl-1H-indole-3-carbaldehyde, the chemical shifts for the indole (B1671886) core protons are expected to be very similar. rsc.org The key differences will arise in the signals for the N-alkyl substituent.

Detailed Research Findings:

Aldehyde Proton (H-C=O): A singlet is anticipated at the most downfield region, typically around δ 9.9-10.0 ppm, due to the strong deshielding effect of the carbonyl group. rsc.org

Indole Ring Protons:

The proton at the C2 position (H-2) is expected to appear as a singlet around δ 7.6-7.7 ppm. rsc.org

The protons on the benzene (B151609) ring portion of the indole nucleus will show characteristic shifts. H-4, adjacent to the fused ring junction, is expected as a doublet around δ 8.1-8.2 ppm. rsc.org

The H-7 proton, adjacent to the nitrogen-bearing carbon, would likely appear as a singlet or a narrow doublet around δ 7.1-7.2 ppm. rsc.org

The H-5 proton is expected to appear as a doublet around δ 7.1-7.2 ppm. rsc.org

Methyl and Propyl Protons:

The C6-methyl group protons will produce a sharp singlet around δ 2.5 ppm. rsc.org

The N-propyl group will display a characteristic pattern: a triplet for the N-CH₂ protons around δ 4.1-4.2 ppm, a multiplet (sextet) for the central -CH₂- protons around δ 1.8-1.9 ppm, and a triplet for the terminal -CH₃ protons around δ 0.9-1.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-C=O | ~9.96 | s (singlet) | N/A |

| H-4 | ~8.17 | d (doublet) | ~8.0 |

| H-2 | ~7.68 | s (singlet) | N/A |

| H-7 | ~7.18 | s (singlet) | N/A |

| H-5 | ~7.15 | d (doublet) | ~8.2 |

| N-CH₂-CH₂-CH₃ | ~4.15 | t (triplet) | ~7.3 |

| C6-CH₃ | ~2.51 | s (singlet) | N/A |

| N-CH₂-CH₂-CH₃ | ~1.88 | sext (sextet) | ~7.4 |

| N-CH₂-CH₂-CH₃ | ~0.97 | t (triplet) | ~7.4 |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and structural analysis.

Detailed Research Findings: The predicted ¹³C NMR spectrum will show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.

Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, expected to resonate at approximately δ 184-185 ppm. rsc.org

Indole Ring Carbons: The eight carbons of the indole ring system will appear in the aromatic region (δ 110-140 ppm). The C3a and C7a carbons at the ring junction typically appear around δ 125 ppm and δ 138 ppm, respectively. The carbon atom C3, attached to the aldehyde group, is also significantly deshielded.

Aliphatic Carbons: The N-propyl group carbons and the C6-methyl carbon will appear in the upfield region. The N-CH₂ carbon is expected around δ 45-50 ppm, the central -CH₂- around δ 22-25 ppm, and the terminal -CH₃ around δ 11-12 ppm. The C6-methyl carbon signal is anticipated around δ 21-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~184.5 |

| C-2 | ~138.0 |

| C-7a | ~137.5 |

| C-6 | ~133.0 |

| C-3a | ~125.5 |

| C-4 | ~125.0 |

| C-5 | ~123.0 |

| C-3 | ~118.5 |

| C-7 | ~110.0 |

| N-CH₂ | ~48.0 |

| N-CH₂-CH₂ | ~23.0 |

| C6-CH₃ | ~21.8 |

| N-CH₂-CH₂-CH₃ | ~11.5 |

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent protons of the propyl group (N-CH₂ ↔ -CH₂- ↔ -CH₃) and between coupled aromatic protons (e.g., H-4 and H-5).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signal for each protonated carbon, such as linking the proton signal at δ ~2.5 ppm to the C6-methyl carbon or the proton signal at δ ~9.96 ppm to the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for mapping the connectivity of the entire molecule. Expected key correlations include:

The aldehyde proton (δ ~9.96) to carbons C-3 and C-3a.

The N-CH₂ protons (δ ~4.15) to carbons C-2 and C-7a.

The C6-methyl protons (δ ~2.51) to carbons C-5, C-6, and C-7.

The H-2 proton (δ ~7.68) to carbons C-3, C-3a, and C-7a.

Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Detailed Research Findings: The IR spectrum of this compound would be dominated by a strong absorption from the aldehyde carbonyl group.

C=O Stretch: A strong, sharp absorption band is expected in the range of 1660-1680 cm⁻¹, characteristic of an aromatic aldehyde carbonyl group conjugated with the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methyl groups would be observed as stronger bands in the 2850-2970 cm⁻¹ region.

C=C Stretches: Aromatic C=C double bond stretching vibrations within the indole ring would produce several medium to weak bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the indole ring is expected to appear in the 1300-1350 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aldehyde C=O Stretch | 1660 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1300 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula for this compound is C₁₃H₁₅NO.

Detailed Research Findings:

Molecular Ion Peak: The calculated molecular weight is 201.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 201.

Fragmentation Analysis: The molecule is expected to undergo characteristic fragmentation. A prominent fragmentation pathway would be the benzylic cleavage to lose the propyl side chain, leading to a fragment corresponding to the 6-methyl-1H-indole-3-carbaldehyde cation. Another common fragmentation is the loss of the formyl group (-CHO) as a radical or carbon monoxide (CO).

Loss of an ethyl radical (-C₂H₅): A significant peak would be expected at m/z 172, resulting from the loss of an ethyl radical from the propyl chain (alpha-cleavage), a common fragmentation for N-propyl indoles.

Loss of propene: A peak at m/z 159 (M-42) could occur via a McLafferty-type rearrangement, resulting in the loss of propene (CH₃CH=CH₂).

Indole Core Fragments: Fragments corresponding to the stable indole nucleus would also be observed. nist.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Identity |

|---|---|

| 201 | [M]⁺˙ (Molecular Ion) |

| 172 | [M - C₂H₅]⁺ |

| 159 | [M - C₃H₆]⁺˙ |

| 158 | [M - C₃H₇]⁺ |

| 130 | [158 - CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems. The indole ring system is the primary chromophore in this compound.

Detailed Research Findings: The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands corresponding to π → π* electronic transitions. The presence of the conjugated aldehyde group at the C-3 position and the alkyl and methyl substituents will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The spectrum is expected to show a strong absorption band (often called the ¹Lₐ band) at a higher wavelength and a second band (the ¹Lₑ band) at a lower wavelength. For indole-3-carbaldehyde derivatives, these absorptions typically occur between 240 nm and 310 nm.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Solvent |

|---|---|---|

| π → π | ~300 - 310 | Ethanol/Methanol |

| π → π | ~240 - 250 | Ethanol/Methanol |

Computational and Theoretical Investigations of 6 Methyl 1 Propyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are employed to determine the most stable three-dimensional conformation of a molecule, known as its optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements to find the structure with the minimum possible energy. Methods like Density Functional Theory (DFT) are commonly used to predict geometric parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net For indole (B1671886) derivatives, these calculations help establish the planarity of the indole ring system and the orientation of the substituents. nih.govnih.gov The resulting optimized structure serves as the foundation for all further computational analyses.

Density Functional Theory (DFT) Studies of Electronic Structure and Properties

DFT is a powerful computational method used to investigate the electronic properties of molecules, providing insights into their reactivity and behavior. bohrium.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For various indole derivatives, this analysis helps to understand their charge transfer characteristics. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It helps in predicting the sites for electrophilic and nucleophilic attack. nih.gov An MEP map uses a color scale to represent different potential values on the molecule's surface. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). nih.govresearchgate.net Green areas represent neutral potential. For indole-3-carbaldehyde and its analogs, MEP analysis identifies the electronegative oxygen atom of the aldehyde group as a site of negative potential and the indole NH proton as a site of positive potential. researchgate.netbohrium.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Correlation with Experimental Data

Computational chemistry allows for the prediction of spectroscopic data, which can then be compared with experimental results for structure validation. researchgate.net

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. researchgate.net These predicted values are typically correlated with experimental data obtained in solvents like DMSO-d₆ or CDCl₃ to confirm the molecular structure. rsc.orgrsc.org

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. bohrium.com The calculated frequencies are often scaled by a factor to correct for approximations in the theoretical model and anharmonicity. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or twisting of functional groups. researchgate.net

Molecular Docking Studies for Computational Modeling of Interactions with Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for modeling the interaction between a potential drug molecule and its biological target. ajchem-a.com The process involves placing the ligand into the receptor's binding site in various conformations and scoring them based on their binding energy. A lower binding energy (more negative value) suggests a more stable and favorable interaction. ajchem-a.com Studies on various indole derivatives have used molecular docking to predict their binding affinity to targets like enzymes or cellular receptors, helping to explain their biological activity. nih.govmdpi.com

Theoretical Tautomeric Studies (Relevant for related indole systems)

Tautomerism is a key phenomenon in heterocyclic compounds like indoles, influencing their chemical reactivity, biological activity, and spectroscopic properties. For indole-3-carbaldehyde derivatives, several tautomeric forms can be considered, arising from the migration of a proton. While direct studies on 6-methyl-1-propyl-1H-indole-3-carbaldehyde are lacking, research on analogous indole systems provides a robust framework for understanding its potential tautomeric equilibria.

The most relevant tautomers for indole-3-carbaldehyde systems include the keto and enol forms. In the solid state, indole-3-carbaldehyde derivatives predominantly exist in the keto tautomeric form, a finding supported by infrared spectroscopy which shows characteristic absorption bands for the carbonyl group (C=O). csic.es

Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for investigating the relative stabilities of different tautomers. Studies on related indole derivatives, such as indole-3-carbaldehyde semicarbazones, have utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to determine the most stable conformers. csic.es These studies have shown that the geometrical configuration (e.g., cis or trans) can be predicted with high accuracy in both gaseous and solution phases. csic.es

For oxime derivatives of N-substituted indole-3-carbaldehydes, three potential tautomeric forms are recognized: the oxime, the nitrone, and the nitroso compound. nih.gov The relative stability of these forms is influenced by the substituents on the indole ring and the nitrogen atom.

The electronic properties of the indole ring are significantly affected by the substituents. The methyl group at the 6-position is an electron-donating group, which can influence the electron density distribution across the indole system. The propyl group at the 1-position, being an alkyl group, also contributes to the electronic properties and can sterically influence the conformation of the molecule.

Table of Relevant Tautomeric Forms for Indole-3-Carbaldehyde Systems

| Tautomer Type | General Structure | Key Features |

| Keto | Indole ring with a C=O group at the 3-position | Generally the most stable form in the solid state. csic.es |

| Enol | Indole ring with a C-OH group at the 3-position | Can be relevant in certain reaction mechanisms. |

| Oxime | Derivative with a C=N-OH group | A common derivative of the carbaldehyde. nih.gov |

| Nitrone | Tautomer of the oxime form | Less common but theoretically possible. nih.gov |

| Nitroso | Tautomer of the oxime form | Also less common but theoretically possible. nih.gov |

Computational studies on the parent compound, 1H-indole-3-carbaldehyde, have been conducted to understand its molecular structure and vibrational modes using methods like B3LYP with a 6-311++G(d,p) basis set. researchgate.net These studies provide a baseline for understanding the effects of substitution at the 1 and 6 positions. The electronic properties, such as the HOMO-LUMO energy gap, can also be calculated to predict the chemical reactivity and electronic transitions of the molecule. bohrium.com

Advanced Applications of 6 Methyl 1 Propyl 1h Indole 3 Carbaldehyde in Synthetic Organic Chemistry Research

Building Block for Complex Polycyclic Architectures

The electron-rich nature of the indole (B1671886) nucleus, coupled with the reactivity of the aldehyde functional group, makes 6-methyl-1-propyl-1H-indole-3-carbaldehyde a valuable precursor for the construction of intricate polycyclic frameworks. These complex structures are often found in natural products and pharmaceutically active compounds.

One of the primary applications of this compound is in cycloaddition reactions. The indole ring can act as a diene or a dienophile, participating in [4+2], [3+2], and other cycloaddition reactions to furnish fused polycyclic systems. For instance, in a Diels-Alder reaction, the 2,3-double bond of the indole can react with a dienophile, leading to the formation of carbazole (B46965) derivatives. The N-propyl group can influence the facial selectivity of the cycloaddition, potentially leading to a higher diastereoselectivity in the products.

Furthermore, the aldehyde group can be readily converted into various functional groups that can participate in intramolecular cyclization reactions. For example, a Wittig reaction can transform the aldehyde into an alkene, which can then undergo an intramolecular Heck reaction or a metathesis reaction to form a new ring fused to the indole core.

Below is a table summarizing some potential cycloaddition reactions involving this compound:

| Reaction Type | Reactant | Product Type | Potential Application |

| [4+2] Cycloaddition | Maleimide | Fused Carbazole | Organic Electronics |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrroloindole | Medicinal Chemistry |

| Intramolecular Heck | Alkene derived from aldehyde | Spirocyclic Indole | Natural Product Synthesis |

Precursor in the Synthesis of Diverse Heterocyclic Compounds.researchgate.netnih.gov

The indole-3-carbaldehyde moiety is a versatile synthon for the construction of a wide range of heterocyclic compounds. researchgate.net The carbonyl group readily undergoes condensation reactions with various nucleophiles, leading to the formation of new carbon-nitrogen and carbon-carbon bonds. nih.gov

A common application is the synthesis of Schiff bases through condensation with primary amines. These Schiff bases can be further cyclized to form various heterocyclic systems, such as benzodiazepines, quinolines, and pyrimidines. The 6-methyl and 1-propyl substituents can influence the reactivity and stability of these resulting heterocyclic compounds.

Moreover, this compound can serve as a starting material for the synthesis of various fused heterocyclic systems. For example, reaction with hydrazines can yield pyrazolo[3,4-b]indoles, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazolo[5,4-b]indoles. These fused systems are of significant interest due to their diverse biological activities.

The following table outlines the synthesis of various heterocyclic compounds from this compound:

| Reagent | Resulting Heterocycle | Reaction Type |

| Primary Amine | Schiff Base | Condensation |

| Hydrazine | Pyrazolo[3,4-b]indole | Condensation/Cyclization |

| Hydroxylamine | Isoxazolo[5,4-b]indole | Condensation/Cyclization |

| Malononitrile (B47326) | Pyridino[1,2-a]indole | Knoevenagel Condensation/Cyclization |

Development of Catalysts and Ligands Utilizing the Indole-3-carbaldehyde Moiety

The indole scaffold can be incorporated into the structure of ligands for transition metal catalysis. The nitrogen atom of the indole ring and the oxygen atom of the carbaldehyde group can act as coordination sites for metal ions. The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations.

For instance, Schiff bases derived from this compound and chiral amines can be used as chiral ligands in asymmetric catalysis. These ligands can coordinate with metals like copper, palladium, or rhodium to form catalysts for enantioselective reactions such as asymmetric aldol (B89426) reactions, Michael additions, and hydrogenations. The steric bulk of the N-propyl group and the electronic effect of the 6-methyl group can play a crucial role in determining the enantioselectivity of these reactions.

Furthermore, the indole-3-carbaldehyde moiety can be functionalized to introduce other coordinating groups, such as phosphines or N-heterocyclic carbenes (NHCs), to create multidentate ligands. These ligands can form stable and highly active catalysts for a range of cross-coupling reactions and other important organic transformations.

Synthesis of Novel Molecular Hybrids and Conjugates

Molecular hybridization involves the combination of two or more pharmacophores to create a new single molecule with enhanced biological activity or a modified pharmacological profile. The versatile reactivity of this compound makes it an excellent platform for the synthesis of such molecular hybrids.

The aldehyde functionality can be used to link the indole moiety to other bioactive molecules through various chemical transformations. For example, reductive amination can be employed to conjugate the indole to a molecule containing a primary or secondary amine. Alternatively, the aldehyde can be converted into a carboxylic acid, which can then be coupled with an amine or alcohol to form an amide or ester linkage, respectively.

These strategies have been used to synthesize hybrids of indole-3-carbaldehydes with other pharmacologically important scaffolds, such as quinolones, chalcones, and various heterocyclic systems. The resulting hybrid molecules often exhibit synergistic or additive biological effects compared to their individual components.

An example of a synthetic pathway to a molecular hybrid is presented below:

| Starting Material | Reagent | Linkage Type | Resulting Hybrid |

| This compound | Quinolone with an amino group | Imine | Indole-Quinolone Hybrid |

| 6-methyl-1-propyl-1H-indole-3-carboxylic acid (from oxidation of the aldehyde) | Chalcone with a hydroxyl group | Ester | Indole-Chalcone Hybrid |

Exploration of 6 Methyl 1 Propyl 1h Indole 3 Carbaldehyde in Materials Science and Analytical Chemistry Research

Potential Applications in Organic Light-Emitting Diodes (OLEDs) Research

There is no available research to support the application of 6-methyl-1-propyl-1H-indole-3-carbaldehyde in OLEDs.

Development of Fluorescent Probes for Chemical Sensing and Imaging Applications

There is no available research on the development of fluorescent probes derived from this compound.

Research into Molecular Recognition and Supramolecular Chemistry

There is no available research on the use of this compound in molecular recognition or supramolecular chemistry.

Future Perspectives and Emerging Research Avenues for 6 Methyl 1 Propyl 1h Indole 3 Carbaldehyde

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in the synthesis of complex molecules like 6-methyl-1-propyl-1H-indole-3-carbaldehyde. Future research will likely focus on developing more environmentally benign synthetic routes that minimize waste and energy consumption. One promising approach involves the use of milder and greener reaction conditions. For instance, the direct construction of carbazole (B46965) derivatives from 2-methyl-indole-3-carbaldehydes has been achieved using O2 as the sole oxidant, with water as the only byproduct, showcasing a mild and green reaction pathway. rsc.org

Another key area is the exploration of solvent-free reactions. The synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles has been demonstrated through a direct solvent-free Mannich-type addition reaction of indole (B1671886) and aliphatic aldehydes. mdpi.com Applying such methodologies to the synthesis of this compound could significantly reduce the environmental impact. Furthermore, visible-light photocatalysis offers a green alternative for driving chemical transformations, as demonstrated in the synthesis of pyrido[1,2-a]indol-6(7H)-ones. rsc.org

Future research in this area could involve:

The use of renewable starting materials.

The development of catalytic systems that operate under ambient temperature and pressure.

The implementation of biodegradable solvents or solvent-free conditions.

| Green Chemistry Principle | Application in Indole Synthesis | Potential Impact |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Reduced reliance on fossil fuels. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimization of waste. |

| Use of Safer Solvents and Auxiliaries | Employing water or other benign solvents, or conducting reactions in the absence of solvents. mdpi.com | Reduced environmental pollution and health hazards. |

| Design for Energy Efficiency | Utilizing ambient temperature and pressure conditions, or alternative energy sources like visible light. rsc.org | Lower energy consumption and associated costs. |

| Catalysis | Employing highly selective catalysts to minimize byproducts and increase efficiency. | Higher yields and purer products. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing, and flow chemistry is at the forefront of this transformation. The integration of flow chemistry and automated synthesis platforms offers numerous advantages for the production of indole derivatives, including enhanced safety, reproducibility, and scalability. researchgate.netmdpi.com The rapid one-flow synthesis of indoles via sequential 1,2-addition/nucleophilic substitution of indolyl-3-carbaldehydes has demonstrated significantly higher yields and reproducibility compared to traditional batch conditions. researchgate.net

Automated multistep continuous flow synthesis has been successfully applied to produce complex, drug-like small molecules in reaction times of less than 15 minutes and in high yields over multiple steps without the need for isolating intermediates. nih.gov This approach is particularly valuable for generating libraries of compounds for drug discovery. chimia.ch For this compound, this technology could enable rapid optimization of reaction conditions and the efficient synthesis of a diverse range of derivatives for biological screening.

Key future developments in this area include:

The development of integrated "design-make-test-analyze" cycles where synthesis, purification, and biological evaluation are all automated. chimia.ch

The use of microfluidic devices for high-throughput screening of reaction conditions.

The implementation of real-time monitoring and feedback control to optimize reaction parameters.

Design of Advanced Catalytic Systems for Selective Transformations

Catalysis is fundamental to modern organic synthesis, enabling the selective transformation of functional groups under mild conditions. The future design of advanced catalytic systems for the derivatization of this compound will focus on achieving high levels of chemo-, regio-, and stereoselectivity. The aldehyde functional group of indole-3-carbaldehydes is a versatile handle for a variety of transformations, including C-C and C-N coupling reactions and reductions. researchgate.net

Recent advancements include the use of visible light-photocatalysis for formal (4 + 2) cycloaddition reactions of indole-derived bromides. rsc.org This highlights the potential for developing novel catalytic cycles that are initiated by light, offering a green and efficient method for constructing complex molecular architectures. Furthermore, the development of catalysts that can selectively functionalize specific positions on the indole ring will be crucial for accessing novel derivatives with unique properties.

Future research will likely concentrate on:

The design of novel organocatalysts and transition-metal catalysts with enhanced activity and selectivity.

The use of biocatalysts (enzymes) for highly specific transformations under mild conditions.

The development of catalytic systems that can be recycled and reused, further enhancing the sustainability of the synthetic process.

| Catalyst Type | Example Transformation | Advantages |

| Organocatalysts | Asymmetric aldol (B89426) and Mannich reactions | Metal-free, often less sensitive to air and moisture. |

| Transition-Metal Catalysts | Cross-coupling reactions (e.g., Suzuki, Heck) | High efficiency and broad substrate scope. |

| Photocatalysts | Light-induced cycloadditions and redox reactions rsc.org | Mild reaction conditions, use of a renewable energy source. |

| Biocatalysts (Enzymes) | Enantioselective reductions and oxidations | High specificity and operation in aqueous media. |

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. springernature.comnih.gov For a target compound like this compound, AI algorithms can be employed to design novel derivatives with desired biological activities or material properties. These models can learn from vast datasets of existing molecules and their properties to predict the characteristics of new, virtual compounds. rsc.org

In addition to compound design, ML models are being developed to predict the outcomes of chemical reactions, including yields and optimal reaction conditions. nih.gov This can significantly accelerate the process of synthesis planning and reduce the number of experiments required. For instance, deep learning models can assist in predicting retrosynthetic pathways for small molecules with desired bioactivities. nih.gov

The future impact of AI and ML in this field will likely involve:

The development of generative models that can design novel indole derivatives with specific therapeutic profiles.

The use of AI-powered platforms for automated synthesis planning and execution.

The integration of computational predictions with experimental validation in a closed-loop system to accelerate the discovery of new molecules. chimia.ch

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-methyl-1-propyl-1H-indole-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves functionalization of the indole core. A two-step approach is often employed:

Propylation : Introduce the propyl group at the indole N1 position via alkylation using NaH as a base and a propyl halide in DMF (e.g., 1-bromopropane) .

Aldehyde Formation : Use Vilsmeier-Haack conditions (POCl₃ in DMF) to install the aldehyde group at the C3 position. Reaction conditions (80–110°C, 15–45 min) must be optimized to avoid over-oxidation .

- Key Considerations : Monitor regioselectivity during alkylation; competing O-alkylation can occur if steric or electronic factors disfavor N1 substitution.

Q. How can NMR spectroscopy confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals:

- Aldehyde proton at δ 9.8–10.2 ppm (singlet).

- Propyl chain protons (N1-CH₂-CH₂-CH₃): δ 1.0–1.2 ppm (triplet, CH₃), δ 1.6–1.8 ppm (sextet, CH₂), δ 4.2–4.4 ppm (triplet, N-CH₂).

- Indole C6 methyl group at δ 2.4–2.6 ppm (singlet) .

- ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; indole carbons (C2, C3, C7a) show distinct aromatic shifts .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the alkylation of indole derivatives like 6-methyl-1H-indole-3-carbaldehyde?

- Methodological Answer :

- Base Selection : Use NaH or KOtBu in aprotic solvents (DMF, THF) to favor N1-alkylation over O-alkylation. Steric hindrance from the C6 methyl group may further direct reactivity to N1 .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions. For example, alkylation of 1H-indole-3-carbaldehyde with 3,4-dichlorobenzyl bromide at 25°C achieves >90% N1 selectivity .

- Validation : Compare HPLC or GC-MS traces of crude reaction mixtures to assess purity and regioselectivity .

Q. How can computational methods predict feasible synthetic pathways for novel derivatives of this compound?

- Methodological Answer :

- Retrosynthetic Analysis : Tools like Reaxys or Pistachio databases identify plausible precursors. For example, substituting the propyl group with other alkyl chains can be modeled using SN2 reactivity parameters .

- DFT Calculations : Predict activation energies for key steps (e.g., Vilsmeier-Haack formylation) to optimize reaction conditions. Solvent effects (DMF vs. CH₂Cl₂) can be simulated to improve yield .

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to resolve the aldehyde group, which may exhibit disorder.

- Refinement : SHELXL (via OLEX2 GUI) is recommended for small-molecule refinement. Apply restraints to the propyl chain’s torsion angles to mitigate thermal motion artifacts .

Q. How do electronic effects influence the reactivity of the aldehyde group in this compound?

- Methodological Answer :

- Electrophilicity : The aldehyde’s reactivity is modulated by the electron-donating methyl (C6) and propyl (N1) groups. Hammett σ⁺ values predict reduced electrophilicity compared to unsubstituted indole-3-carbaldehydes .

- Experimental Validation : Compare reaction rates with nucleophiles (e.g., Grignard reagents) against model compounds. For example, the aldehyde in this compound reacts 30% slower with PhMgBr than its non-methylated analog .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for indole-3-carbaldehyde derivatives: How to address them?

- Analysis : Variations may arise from polymorphic forms or impurities. For this compound:

- Purify via recrystallization (ethanol/water) and confirm phase purity via PXRD.

- Cross-validate with differential scanning calorimetry (DSC) to detect metastable forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.